molecular formula C27H30N2O B11118374 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(2-phenoxyethyl)-1H-benzimidazole

2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No.: B11118374
M. Wt: 398.5 g/mol
InChI Key: PBPUKVZMGRLIMT-UHFFFAOYSA-N
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Description

2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with phenyl and phenoxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl and Phenoxyethyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions, using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE: Lacks the phenoxyethyl group, making it less versatile in certain applications.

    2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE: Contains a methoxyethyl group instead of phenoxyethyl, which may alter its chemical and biological properties.

Uniqueness

The presence of both phenyl and phenoxyethyl groups in 2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE makes it unique compared to similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved solubility in organic solvents.

Properties

Molecular Formula

C27H30N2O

Molecular Weight

398.5 g/mol

IUPAC Name

2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C27H30N2O/c1-20(2)19-22-13-15-23(16-14-22)21(3)27-28-25-11-7-8-12-26(25)29(27)17-18-30-24-9-5-4-6-10-24/h4-16,20-21H,17-19H2,1-3H3

InChI Key

PBPUKVZMGRLIMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4

Origin of Product

United States

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